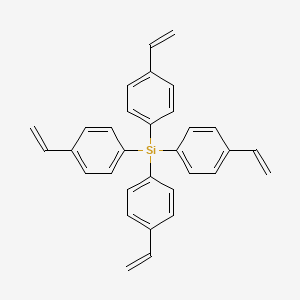

Tetrakis(4-vinylphenyl)silane

Description

Properties

Molecular Formula |

C32H28Si |

|---|---|

Molecular Weight |

440.6 g/mol |

IUPAC Name |

tetrakis(4-ethenylphenyl)silane |

InChI |

InChI=1S/C32H28Si/c1-5-25-9-17-29(18-10-25)33(30-19-11-26(6-2)12-20-30,31-21-13-27(7-3)14-22-31)32-23-15-28(8-4)16-24-32/h5-24H,1-4H2 |

InChI Key |

ZGZSPZDWIGIAHG-UHFFFAOYSA-N |

Canonical SMILES |

C=CC1=CC=C(C=C1)[Si](C2=CC=C(C=C2)C=C)(C3=CC=C(C=C3)C=C)C4=CC=C(C=C4)C=C |

Origin of Product |

United States |

Synthetic Methodologies for Tetrakis 4 Vinylphenyl Silane and Precursor Compounds

Strategies for Carbon-Silicon Bond Formation in Tetra(aryl)silanes

The creation of the core tetraphenylsilane (B94826) structure is a critical step in the synthesis of tetrakis(4-vinylphenyl)silane. Several classical and modern organometallic reactions are employed for this purpose, each offering distinct advantages in terms of reactivity, substrate scope, and reaction conditions.

Grignard reagents are powerful nucleophiles widely used for the formation of carbon-carbon and carbon-heteroatom bonds. wikipedia.org In the context of tetra(aryl)silane synthesis, Grignard reagents prepared from aryl halides serve as the aryl anion synthons that react with a silicon tetrahalide, typically silicon tetrachloride (SiCl₄).

The general approach involves the reaction of a 4-vinylphenylmagnesium halide with SiCl₄. This reaction proceeds through a stepwise substitution of the chloride atoms on the silicon center by the 4-vinylphenyl groups. To achieve the fully substituted this compound, a stoichiometric excess of the Grignard reagent is typically required. The reaction is generally performed in an ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), which is essential for stabilizing the Grignard reagent. gelest.com

One of the challenges in this approach is the potential for the vinyl group to undergo side reactions under the reaction conditions. However, the vinyl group is generally stable to Grignard reagents, allowing for the successful synthesis of the target molecule. The choice of solvent can influence the reaction rate and yield, with THF often being preferred due to its higher solvating power for magnesium halides. gelest.com

| Reactants | Reagents | Solvent | Product | Ref. |

| 4-Bromostyrene | Magnesium (Mg) | Tetrahydrofuran (THF) | 4-Vinylphenylmagnesium bromide | wikipedia.org |

| Silicon tetrachloride (SiCl₄) | 4-Vinylphenylmagnesium bromide | Tetrahydrofuran (THF) | This compound | gelest.com |

Organolithium reagents are another class of potent organometallic nucleophiles used in the formation of carbon-silicon bonds. wikipedia.orgyoutube.com They are generally more reactive than their Grignard counterparts and can be prepared by the reaction of an organic halide with lithium metal or through metal-halogen exchange. wikipedia.orgyoutube.com

For the synthesis of this compound, 4-vinyllithium can be generated in situ from 4-vinylphenyl bromide or iodide and reacted with silicon tetrachloride. The high reactivity of organolithium reagents often leads to faster reaction times and can be advantageous when dealing with less reactive silicon precursors. slideshare.net However, their high reactivity also necessitates stricter control of reaction conditions, such as low temperatures, to prevent unwanted side reactions.

Similar to Grignard-based methods, the reaction proceeds via sequential displacement of the halide ions from the silicon center. The use of an appropriate solvent, typically an ether like diethyl ether or THF, is crucial for the successful formation and reaction of the organolithium species. youtube.com

| Reactants | Reagents | Solvent | Product | Ref. |

| 4-Chlorostyrene | Lithium (Li) | Tetrahydrofuran (THF) | 4-Vinyllithium | wikipedia.org |

| Silicon tetrachloride (SiCl₄) | 4-Vinyllithium | Tetrahydrofuran (THF) | This compound | slideshare.net |

Transition metal-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.

The Suzuki-Miyaura coupling reaction is a palladium-catalyzed cross-coupling between an organoboron compound and an organic halide or triflate. youtube.com This methodology can be effectively applied to the synthesis of this compound by first preparing a tetrakis(4-bromophenyl)silane (B1601375) precursor. This precursor is then subjected to a Suzuki-Miyaura coupling with a vinylboronic acid or a vinylboronate ester.

The synthesis of tetrakis(4-bromophenyl)silane can be achieved using Grignard or organolithium chemistry with 4-dibromobenzene. Once the tetrabrominated silane (B1218182) is obtained, the four bromine atoms can be substituted with vinyl groups in a single step using a palladium catalyst, a suitable ligand (e.g., a phosphine ligand), and a base. This approach offers the advantage of modularity, allowing for the late-stage introduction of the vinyl functionality.

| Reactants | Reagents | Catalyst | Product | Ref. |

| Tetrakis(4-bromophenyl)silane | Vinylboronic acid | Pd(PPh₃)₄, Base | This compound | nih.govmdpi.com |

The Heck reaction is a palladium-catalyzed reaction of an unsaturated halide (or triflate) with an alkene. organic-chemistry.org This reaction can be utilized to introduce vinyl groups onto a pre-existing tetraphenylsilane core that has been functionalized with leaving groups such as bromine or iodine at the para positions.

The synthesis would involve the preparation of tetrakis(4-halophenyl)silane, followed by a Heck coupling reaction with ethylene gas or a vinylating agent like vinyltributyltin. nih.gov The reaction is typically carried out in the presence of a palladium catalyst, a phosphine ligand, and a base. While the direct vinylation of aryl halides with ethylene can be challenging due to the potential for side reactions, modern catalytic systems have improved the efficiency and selectivity of this transformation. nih.gov

| Reactants | Reagents | Catalyst | Product | Ref. |

| Tetrakis(4-iodophenyl)silane | Ethylene | Pd(OAc)₂, P(o-tolyl)₃, Base | This compound | organic-chemistry.orgnih.gov |

Cross-Coupling Reactions for Incorporating Vinylphenyl Moieties onto Silicon Centers

Functionalization of this compound Analogues

While the primary focus is on the synthesis of this compound, the synthetic methodologies described above can be adapted to create a variety of functionalized analogues. The vinyl groups on the phenyl rings serve as versatile handles for further chemical transformations. For instance, the vinyl groups can undergo polymerization, oxidation, or be used in various addition reactions to introduce new functional groups.

Furthermore, the precursor compounds, such as tetrakis(4-bromophenyl)silane, are valuable intermediates for introducing a wide range of substituents onto the phenyl rings via other cross-coupling reactions, such as Sonogashira, Stille, or Buchwald-Hartwig amination reactions. This modular approach allows for the synthesis of a diverse library of tetra-functionalized silanes with tailored electronic and steric properties for various applications in materials science and organic electronics.

Introduction of Additional Reactive Groups on Phenyl Moieties

The functionalization of the phenyl rings of tetraarylsilanes opens up possibilities for creating more complex and tailored molecular architectures. One common strategy to introduce a reactive functional group is through formylation, which adds a formyl group (-CHO) to an aromatic ring wikipedia.orgbritannica.comucla.edu. This can be achieved through various methods, such as the Vilsmeier-Haack reaction, which utilizes a Vilsmeier reagent prepared from DMF and phosphoryl chloride to formylate electron-rich aromatic compounds tcichemicals.com. The Duff reaction, using hexamethylenetetramine, is another effective method for formylating phenols and indoles tcichemicals.com. The formyl group is a versatile handle for further chemical transformations, serving as a precursor for aldehydes, formamides, and formate esters tcichemicals.com. For instance, the formyl group can be converted to other functional groups through oxidation to a carboxylic acid, reduction to an alcohol, or reductive amination to form an amine tcichemicals.com. While these are general methods for aromatic formylation, their specific application to this compound or its precursors would require careful optimization of reaction conditions to ensure compatibility with the existing vinyl and silane functionalities.

Post-Synthetic Modification of Vinylphenyl Ligands

The vinyl groups of this compound offer reactive sites for post-synthetic modification, allowing for the introduction of a wide range of functionalities after the core structure has been assembled. One powerful technique for modifying vinyl groups is the Heck reaction, a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene researchgate.net. This reaction could be employed to couple various substituents to the vinyl groups of this compound, thereby altering the physical and chemical properties of the resulting molecule. The silyl-Heck reaction is a variation that allows for the preparation of vinyl silyl ethers and disiloxanes from aryl-substituted alkenes under mild conditions using a commercially available palladium catalyst nih.govnih.govorganic-chemistry.org. This method demonstrates broad functional group tolerance and provides products with high regio- and geometric selectivity nih.govorganic-chemistry.org. These post-synthetic modification strategies provide a modular approach to fine-tuning the properties of materials derived from this compound.

Optimization of Synthetic Pathways for Enhanced Yield and Purity of this compound

Reaction Conditions: The choice of solvent is critical in Grignard reactions. Tetrahydrofuran (THF) is often preferred over diethyl ether as it can lead to faster reaction rates researchgate.net. Low-temperature conditions are also beneficial. For the synthesis of aryltrialkoxysilanes, which shares similarities with the synthesis of tetraarylsilanes, optimal conditions for Grignard reagents involved their addition to tetraalkyl orthosilicates at -30°C in THF nih.govorganic-chemistry.org. For aryllithium reagents, the temperature was even lower, at -78°C in ether nih.govorganic-chemistry.org. These low temperatures help to minimize side reactions and the formation of di- and tri-arylated byproducts nih.govresearchgate.net.

Reagent Stoichiometry and Addition Order: Controlling the stoichiometry of the reactants is essential. Using an excess of the Grignard reagent can help to drive the reaction to completion, especially if there are traces of moisture that could consume the reagent rsc.org. The order of addition can also play a significant role. In many syntheses involving Grignard reagents and silicon halides, the dropwise addition of the silicon halide to the Grignard reagent is the preferred method to maintain an excess of the nucleophile and promote complete substitution gelest.com.

Purification Techniques: The purity of the final product is paramount for its use in high-performance materials. Flash column chromatography is a widely used and effective method for purifying organic compounds orgsyn.org. For a compound like this compound, a non-polar stationary phase like silica gel would likely be employed, with a gradient of non-polar to moderately polar organic solvents as the eluent to separate the desired product from any unreacted starting materials or byproducts. Recrystallization is another powerful purification technique, particularly for crystalline solids like the precursor Tetrakis(4-bromophenyl)silane, which was successfully purified by recrystallization from dichloromethane rsc.org.

By carefully controlling these parameters, the synthesis of this compound can be optimized to achieve higher yields and the purity required for advanced applications.

Polymerization and Crosslinking Strategies Involving Tetrakis 4 Vinylphenyl Silane

Radical Polymerization of Tetrakis(4-vinylphenyl)silane

Radical polymerization of the vinylphenyl groups in this compound is a common approach to synthesize highly crosslinked networks. This process can be initiated by thermal energy or by photochemical activation.

Thermally initiated radical polymerization is a straightforward method for producing bulk, monolithic materials from this compound. In this process, a thermal initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is mixed with the monomer. Upon heating, the initiator decomposes to generate free radicals, which then attack the vinyl groups of the this compound molecules, initiating a chain reaction.

Due to the presence of four vinyl groups on each monomer unit, the polymerization rapidly leads to the formation of a dense, three-dimensional network. The propagation of the polymer chains in multiple directions results in a highly crosslinked structure. This process is often carried out in bulk (without a solvent) to produce a solid, monolithic polymer. The properties of the resulting material, such as its thermal stability and mechanical strength, are highly dependent on the degree of crosslinking, which can be influenced by the initiator concentration and the polymerization temperature and time. While direct studies on this compound are limited, the principles of thermal polymerization of other multi-vinyl monomers suggest that higher temperatures generally lead to faster polymerization rates but may also result in a more heterogeneous network structure.

Table 1: Comparison of Initiators for Thermally Initiated Radical Polymerization

| Initiator | Decomposition Temperature (°C) | Common Monomers | Advantages | Disadvantages |

| Azobisisobutyronitrile (AIBN) | 60-80 | Styrene, Acrylates | Predictable decomposition kinetics | Release of nitrogen gas |

| Benzoyl Peroxide | 70-90 | Styrene, Vinyl Chloride | Effective for a wide range of monomers | Can undergo induced decomposition |

| Dicumyl Peroxide | 110-130 | Ethylene, Propylene | High-temperature applications | Requires higher processing temperatures |

This table presents general information for common initiators and their typical applications.

Photoinitiated polymerization offers greater spatial and temporal control over the network formation compared to thermal methods. In this technique, a photoinitiator is added to the this compound monomer. Upon exposure to light of a specific wavelength (usually UV), the photoinitiator generates free radicals, triggering polymerization.

This method is particularly useful for creating patterned materials and thin films. By using masks, the light exposure can be confined to specific areas, allowing for the fabrication of microstructures. The intensity and duration of the light exposure can be precisely controlled, which in turn controls the polymerization rate and the final crosslink density of the network. This level of control is advantageous in applications such as microelectronics and coatings. The polymerization of analogous vinyl silane (B1218182) monomers has demonstrated that photoinitiation can lead to the rapid formation of crosslinked networks at ambient temperatures, minimizing thermal stress on the substrate.

Step-Growth Polymerization Utilizing Vinylphenyl Functionality

The vinylphenyl groups of this compound can also participate in step-growth polymerization reactions, offering alternative routes to network formation with different structural characteristics compared to radical polymerization.

Acyclic Diene Metathesis (ADMET) polymerization is a step-growth condensation reaction that can be utilized to polymerize diene monomers. While this compound is a tetra-functional monomer, the principles of ADMET can be applied to its vinyl groups. In this process, a metal catalyst, typically based on ruthenium or molybdenum, facilitates the reaction between two vinyl groups, leading to the formation of a new double bond and the release of a small molecule, such as ethylene.

The step-wise nature of ADMET allows for the gradual build-up of the polymer network. This can potentially lead to more ordered network structures compared to the rapid and often chaotic chain growth in radical polymerization. The reaction proceeds through the formation of dimers, trimers, and larger oligomers, which then combine to form the final crosslinked polymer. The efficiency of the catalyst and the removal of the volatile byproduct (ethylene) are crucial for achieving high molecular weight and a high degree of crosslinking. Research on the ADMET polymerization of divinylbenzene, a related compound, has shown that this method can produce well-defined porous polymer networks.

Hydrosilylation is a versatile reaction that involves the addition of a silicon-hydride (Si-H) bond across a carbon-carbon double bond, catalyzed by a transition metal complex, most commonly based on platinum. The vinyl groups of this compound can readily undergo hydrosilylation with multifunctional silane crosslinkers containing Si-H groups.

This reaction provides a highly efficient and specific method for forming stable silicon-carbon bonds, leading to the creation of a robust and thermally stable polymer network. By choosing a crosslinker with a specific number of Si-H groups (e.g., a disilane (B73854) or a polysiloxane with multiple Si-H functionalities), the crosslink density of the resulting network can be precisely controlled. The reaction is typically clean, with no byproducts, and can often be carried out under mild conditions. This strategy is widely used in the silicone industry to cure vinyl-functional silicones and could be effectively applied to this compound to produce highly durable materials.

Table 2: Comparison of Step-Growth Polymerization Methods for Vinylphenyl Monomers

| Polymerization Method | Catalyst | Key Features | Potential Network Structure |

| ADMET Polymerization | Ruthenium or Molybdenum based | Step-wise growth, release of ethylene | Potentially more ordered, porous |

| Hydrosilylation | Platinum based | High efficiency, no byproducts, stable Si-C bonds | Precisely controlled crosslink density |

This table provides a general comparison based on the principles of each polymerization method as applied to vinyl-functional monomers.

Formation of Highly Crosslinked Polymer Networks

The tetrafunctional nature of this compound inherently leads to the formation of highly crosslinked polymer networks regardless of the polymerization strategy employed. The presence of four reactive sites per molecule ensures that each monomer unit can connect to multiple growing polymer chains, rapidly building a three-dimensional structure.

The degree of crosslinking is a critical parameter that dictates the macroscopic properties of the final material. A higher crosslink density generally results in:

Increased mechanical strength and rigidity: The interconnected network restricts the movement of polymer chains, leading to a harder and more rigid material.

Enhanced thermal stability: The strong covalent bonds of the network require more energy to break, increasing the decomposition temperature of the polymer.

Reduced solubility: The crosslinked polymer will swell in a good solvent but will not dissolve due to the permanent network structure.

Higher glass transition temperature (Tg): More thermal energy is needed to induce segmental motion in the highly constrained network.

The choice of polymerization method influences the final network architecture. Radical polymerization often leads to a more randomly crosslinked network, while step-growth methods like ADMET or controlled hydrosilylation can offer pathways to more uniform network structures. The resulting materials are often porous, with the pore size and surface area being influenced by the polymerization conditions. These highly crosslinked polymers derived from this compound are promising candidates for applications requiring high thermal and mechanical stability, such as sorbents, catalyst supports, and advanced composite materials.

Design Principles for Tunable Porosity in this compound-Derived Polymers

The creation of porous polymers from this compound hinges on the principle of frustrating efficient polymer chain packing, thereby generating permanent void spaces or pores. The inherent rigidity and three-dimensional geometry of the this compound monomer are foundational to this approach. Several key design principles are employed to control and tune the porosity of the resulting polymeric networks:

Monomer Rigidity and Shape: The tetrahedral silicon core and the rigid phenyl groups of this compound provide a fixed, three-dimensional scaffold. During polymerization, the spatial orientation of the vinyl groups directs the growth of the polymer chains outwards from a central point, inherently creating a network structure that resists dense packing.

Crosslinking Density: The polymerization of the four vinyl groups leads to a high degree of crosslinking. This extensive network formation is critical for creating a robust material that does not collapse upon removal of the solvent used during synthesis, thus preserving the porous structure. The completeness of the polymerization reaction directly influences the structural integrity and permanence of the pores.

Controlled Polymerization Techniques: The choice of polymerization method can significantly impact the regularity of the resulting network and, consequently, the porosity. Techniques that allow for a more controlled growth of the polymer chains, such as certain types of free-radical or coordination polymerization, can potentially lead to more uniform pore sizes and distributions.

Use of Porogens: A crucial strategy for inducing and tuning porosity is the use of a porogen, which is a solvent or a mixture of solvents in which the monomer is soluble but the resulting polymer is not. As polymerization proceeds, the growing polymer network phase separates from the porogen, which fills the spaces that will become the pores after its removal. The choice of porogen and its concentration are primary levers for controlling the porous architecture.

Influence of Monomer Concentration and Porogen Selection on Polymer Morphology

The morphology of polymers derived from this compound, including their surface area, pore size, and pore volume, is profoundly influenced by the conditions of polymerization, particularly the concentration of the monomer and the nature of the porogen.

Monomer Concentration: The initial concentration of this compound in the reaction mixture plays a critical role in determining the final polymer morphology.

Low Monomer Concentrations: Lower monomer concentrations can lead to the formation of polymers with larger pores and a more open-cell structure. However, if the concentration is too low, the resulting network may not be robust enough to maintain its porous structure after the removal of the porogen. An optimal concentration range exists for maximizing both surface area and structural integrity.

Porogen Selection: The porogen acts as a template for the pores. Its interaction with both the monomer and the growing polymer network dictates the final porous structure.

"Good" vs. "Poor" Solvents: The solvating power of the porogen is a key factor. A "good" solvent for the polymer will result in a more homogeneous nucleation and the formation of a gel-like network, often leading to smaller, microporous structures. A "poor" solvent will induce earlier phase separation of the growing polymer chains, leading to the formation of larger, macroporous, or aggregated globular structures.

Porogen Mixtures: Often, a mixture of a "good" solvent and a "poor" solvent is used to fine-tune the porous properties. By adjusting the ratio of these solvents, the point of phase separation can be precisely controlled, allowing for the tailoring of the pore size distribution.

Inert Diluents: Non-reactive substances that are miscible with the monomer but immiscible with the resulting polymer can also be used as porogens to create large voids within the material.

The interplay between monomer concentration and porogen selection allows for a high degree of control over the final polymer's characteristics, enabling the synthesis of materials with tailored porosity for specific applications.

Covalent Organic Framework (COF) and Porous Polymer Network (PPN) Synthesis

The tetrahedral and rigid nature of this compound and its analogs makes them excellent candidates for use as tectonic linkers in the construction of highly ordered, porous crystalline materials like Covalent Organic Frameworks (COFs) and amorphous Porous Polymer Networks (PPNs).

Utilization of this compound Analogs as Tectonic Linkers

While direct synthesis of COFs and PPNs from this compound via polymerization of its vinyl groups is an area of ongoing research, the utility of analogous tetrahedral silicon-centered molecules as tectonic linkers is well-established. These analogs, where the vinyl groups are replaced by other reactive functionalities, demonstrate the principle of using tetrahedral silanes to build extended frameworks.

For instance, tetrahedral building blocks such as tetrakis(4-ethynylphenyl)methane (B1631557) and tetrakis(4-bromophenyl)methane (B171993) are known to be useful for producing porous polymers through reactions like click chemistry and coupling reactions. northwestern.edu Similarly, the dehydration condensation of tetrakis(4-aminophenyl)methane (B1314661) with terephthalaldehyde (B141574) has been used to synthesize a 3D-COF with a diamond-like structure, a direct consequence of the tetrahedral nature of the monomer. northwestern.edu

The formal substitution of a central carbon atom with a silicon atom in a tetrahedral linker has been shown to uniquely influence the structure of the resulting framework, affecting the orientation of metal-based nodes and leading to an increase in unit-cell volume and solvent-accessible void space. This highlights the potential of silicon-centered linkers like this compound to create novel framework materials.

The synthesis of porous organic polymers (FPOPs) through the Heck coupling reactions of 1,1′-divinylferrocene with tetrahedral silicon-centered units like tetrakis(4-bromophenyl)silane (B1601375) has resulted in materials with high thermal stability and moderate porosity. nih.gov The Brunauer–Emmer–Teller (BET) surface areas of these polymers can be tuned, for example, by the length of the linker arm. nih.gov

| Polymer | Tetrahedral Silane Monomer | BET Surface Area (m²/g) | Total Pore Volume (cm³/g) |

| FPOP-1 | Tetrakis(4-bromophenyl)silane | 499 | 0.43 |

| FPOP-2 | Tetrakis(4′-bromo-[1,1′-biphenyl]-4-yl)silane | 354 | 0.49 |

This table presents data on porous organic polymers synthesized using tetrahedral silicon-centered monomers analogous to this compound. nih.gov

Strategies for Incorporating this compound into Extended Frameworks

The incorporation of this compound into extended COF and PPN frameworks would likely leverage the reactivity of its vinyl groups. Potential strategies include:

Olefin Metathesis: The vinyl groups of this compound could undergo olefin metathesis polymerization, a powerful tool for forming carbon-carbon double bonds. In the context of COF and PPN synthesis, this could be used for self-polymerization of the monomer or copolymerization with other multi-vinyl functionalized linkers to form a highly unsaturated, conjugated framework.

Radical Polymerization: Free-radical polymerization of the vinyl groups is a straightforward method to create a highly crosslinked PPN. By carefully controlling the reaction conditions, such as temperature, initiator concentration, and the presence of porogens, the porosity of the resulting network can be tailored.

Click Chemistry: The vinyl groups can be functionalized to participate in "click" reactions, such as the thiol-ene reaction. This approach offers high efficiency and orthogonality, allowing for the precise construction of well-defined networks.

Copolymerization: this compound can be used as a crosslinking agent in copolymerization with other vinyl monomers. This strategy allows for the incorporation of the tetrahedral silicon core into a variety of polymer matrices, imparting rigidity and potentially creating intrinsic microporosity.

The design of 3D COFs often relies on the use of tetrahedral or other non-planar building blocks to extend the network in three dimensions. researchgate.net The tetrahedral geometry of this compound is ideally suited for this purpose, and its successful incorporation into COFs or PPNs could lead to materials with novel topologies and properties for applications in gas storage, separation, and catalysis.

Advanced Materials Derived from Tetrakis 4 Vinylphenyl Silane

Porous Organic Materials for Adsorption and Separation

The tetrahedral geometry of tetrakis(4-vinylphenyl)silane serves as a foundation for constructing robust porous organic materials. The vinyl functional groups enable polymerization into extensive, three-dimensional networks, creating materials with permanent porosity and a large internal surface area. These characteristics are crucial for applications involving the capture and separation of various substances.

Porous organic polymers (POPs) derived from vinyl-functionalized silicon-based nodes are recognized for their potential in gas sorption and storage. researchgate.net The inherent porosity and chemical stability of these materials make them suitable for capturing gases like carbon dioxide, methane, and iodine. google.comcfmats.com The ability to tailor the pore environment within these frameworks can enhance selectivity for specific gases. cfmats.com

While specific gas adsorption data for polymers made exclusively from this compound is not detailed in the provided search results, analogous hybrid porous polymers synthesized using octavinylsilsesquioxane (OVS), another vinyl-silicon node, demonstrate significant capabilities. For instance, a polymer network known as POSS-TPP exhibits a notable carbon dioxide capacity of 2.88 mmol/g at 273 K. researchgate.net This high uptake is attributed to the material's high surface area and porous structure. researchgate.net

Furthermore, these materials show exceptional promise for capturing volatile iodine, a significant concern in nuclear waste management. mdpi.comresearchgate.netossila.com The POSS-TPP polymer, for example, demonstrates a high adsorption capacity for iodine, reaching up to 363 mg/g. researchgate.net This efficiency is linked to strong interactions between the iodine molecules and the polymer framework, which is often enhanced by the presence of nitrogen atoms within the structure. researchgate.net The adsorption process in such porous polymers is typically governed by chemisorption, indicating a strong interaction between the iodine and the material's surface. researchgate.net

Table 1: Gas Adsorption Performance of an Analogous Vinyl-Silicon-Based Porous Polymer (POSS-TPP)

| Gas Adsorbate | Adsorption Capacity | Conditions |

|---|---|---|

| Carbon Dioxide (CO₂) | 2.88 mmol/g | 273 K |

| Iodine (I₂) | 363 mg/g | N/A |

Data derived from research on POSS-TPP, a hybrid porous polymer synthesized with octavinylsilsesquioxane. researchgate.net

Porous organic frameworks are increasingly investigated for the removal of heavy metal ions from aqueous solutions. cfsilicones.combldpharm.com The general strategy involves functionalizing the framework to introduce specific binding sites that can chelate or electrostatically attract metal ions.

Although studies specifically detailing the use of this compound for this purpose are not available in the search results, research on the closely related building block, tetrakis(4-formylphenyl)silane (TFPSi), highlights the potential of this molecular scaffold. A three-dimensional thioether-based COF, JUC-570, synthesized from TFPSi, demonstrated a remarkably high uptake of mercury ions (Hg²⁺), reaching 972 mg/g. Another COF derived from TFPSi also showed a high Hg²⁺ adsorption capacity of 619 mg/g, with excellent stability even at a pH of 1. These examples underscore the effectiveness of tetraphenylsilane-based frameworks in environmental remediation, suggesting that a functionalized polymer derived from this compound could be similarly applied.

The rigid structure of this compound makes it a suitable cross-linking agent for creating robust stationary phases for chromatography. These materials can be formed into a single, continuous porous rod, known as a monolith, which offers advantages over traditional particle-packed columns.

Monolithic columns can be prepared via in situ polymerization within a capillary. While direct examples using this compound are not specified, monolithic columns made from the structurally similar monomer 1,2-bis(p-vinylphenyl)ethane (BVPE) illustrate the design process. These columns are typically prepared by thermally initiated free-radical polymerization of the vinyl monomer in the presence of porogens (inert diluents) and an initiator. This process creates a polymeric rod with a bimodal pore structure, consisting of large flow-through channels that ensure high permeability and smaller mesopores that provide a large surface area for separation. The resulting monolith is a single, continuous entity, which avoids issues like bed settling found in particle-based columns.

The unique morphology of monolithic columns allows for efficient mass transfer, which enables rapid and high-resolution separations of small molecules. Columns based on the analogous BVPE monomer have demonstrated excellent performance in separating mixtures of small molecules, including alkyl benzenes and phenols. The combination of high permeability from the large channels and high efficiency from the mesoporous structure allows for fast separations without a significant loss of resolution. This makes monolithic columns derived from vinylphenyl precursors highly effective for various analytical applications.

Application in Liquid-Phase Separations and Chromatography

Optoelectronic and Photoluminescent Materials

Arylsilanes and siloxane-based polymers are a class of materials that have been explored for use in optoelectronics. cfmats.com Their tetrahedral structure and chemical stability make them potentially useful as components in devices like organic light-emitting diodes (OLEDs). cfmats.com However, specific research detailing the synthesis and application of polymers derived from this compound for optoelectronic or photoluminescent purposes was not found in the provided search results.

Integration of this compound into Conjugated Polymer Systems

This compound serves as a versatile building block for the creation of complex, three-dimensional conjugated polymer networks. Its four reactive vinyl groups, arranged in a tetrahedral geometry around a central silicon atom, allow it to function as a multifunctional node for polymerization. This structure enables the formation of highly crosslinked, hybrid network polymers with unique properties.

A notable example involves the use of this compound in a Heck reaction with octabromophenylethyl-functionalized silsesquioxane (BrPh-SQ). sci-hub.se In this synthesis, the vinyl groups of this compound react with the bromo-functionalized silsesquioxane cages to construct a robust, porous organic–inorganic hybrid polymer. sci-hub.se The resulting network material exhibits significant porosity, a property directly attributable to the rigid, three-dimensional structure imparted by the silane (B1218182) core. Research has demonstrated that such polymers can possess a moderate Brunauer–Emmett–Teller (BET) specific surface area, for instance, 334 m²/g, making them of interest for applications in gas sorption and storage. sci-hub.se The integration of the silane core into the polymer backbone is crucial for achieving these structural characteristics.

Development of Fluorescent and Electroluminescent Materials

The principle of using vinyl-functionalized molecules as monomers for creating emissive polymers is a well-established strategy in materials science. researchgate.net By polymerizing monomers like this compound, it is possible to create materials where the tetrahedral silicon centers are regularly spaced along the polymer chain. This can enhance the morphological stability and film-forming properties of the material, which are critical for the fabrication of efficient light-emitting devices. The development of soft fluorescent nanomaterials often involves encapsulating fluorophores within a polymer matrix, a role that polymers derived from this compound could fulfill. nih.gov

Utilization in Organic Light-Emitting Diodes (OLEDs) and Related Devices

In the field of organic light-emitting diodes (OLEDs), materials based on a tetraphenylsilane (B94826) core have demonstrated significant promise, particularly as host materials and charge-blocking layers. researchgate.net The central silicon atom disrupts conjugation across the molecule, resulting in a wide energy gap and high triplet energy, which is a critical requirement for hosting blue phosphorescent emitters. researchgate.net By attaching different functional groups to the phenyl rings, the charge transport properties of the material can be precisely tuned. For example, adding carbazole (B46965) groups enhances hole transport, while incorporating diphenylphosphine (B32561) oxide groups improves electron transport. researchgate.net

| Parameter | Device with TNS HBL | Device with BCP HBL |

|---|---|---|

| Emission Peak | 437 nm | 437 nm (with enhanced long-wavelength emission) |

| Current Efficiency | 2.5 cd/A | Lower than TNS device |

| Emission Source | Solely from the emissive layer (NPB) | Mainly from NPB with weak emission from Alq3 |

High-Performance Polymer Composites and Resins

Role as Crosslinking Agent in Silicone-Based Polymers

This compound is a highly effective crosslinking agent for silicone-based polymers. sinosil.com Its functionality stems from the presence of four vinyl groups, which can readily participate in hydrosilylation or other polymerization reactions with silicone polymer chains. researchgate.net Silane crosslinkers are used to connect various organic polymer chains, forming a stable network that improves mechanical and chemical properties. cfmats.com

The crosslinking process involving vinyl silanes creates durable Si-O-Si bonds, which form an extremely resilient network structure. sinosil.com This crosslinked network offers excellent resistance to weather, UV radiation, high temperatures, and chemicals. sinosil.com Because this compound possesses four reactive sites per molecule, it can act as a high-density crosslinking node. This leads to the formation of a densely crosslinked network, which is a key factor in significantly enhancing the performance of the final material. This mechanism is fundamental to the curing of certain room-temperature vulcanized (RTV) silicone rubbers and other high-performance silicone systems. cfmats.comsinosil.com

Enhancing Mechanical and Thermal Robustness in Polymer Matrices

Research on related vinylphenyl-silicone resins has shown that their incorporation into silicone rubber leads to substantial enhancements in performance. researchgate.net For instance, compared to unmodified silicone rubber, a modified version demonstrated increases in hardness, a 2.68 MPa increase in tensile strength, and a 65.1% increase in elongation at break. researchgate.net The thermal stability is also markedly improved; the temperature for 10% mass loss can be delayed from 353.5 °C to 477.1 °C. researchgate.net This enhancement is attributed to the synergistic effect of the rigid structure of the crosslinking agent and the formation of a dense crosslinking network. researchgate.net The presence of phenyl groups from the silane further contributes to the increased thermal stability of the composite material.

| Property | Unmodified Silicone Rubber | Modified Silicone Rubber | Improvement |

|---|---|---|---|

| Hardness (Shore A) | - | - | + 26.4 A |

| Tensile Strength | - | - | + 2.68 MPa |

| Elongation at Break | - | - | + 65.1% |

| 10% Mass Loss Temperature | 353.5 °C | 477.1 °C | + 123.6 °C |

| Temperature at Max Degradation Rate | 408.9 °C | 528.4 °C | + 119.5 °C |

Applications in High-Frequency Printed Circuit Boards (HF-PCBs)

Materials used for high-frequency printed circuit boards (HF-PCBs) must possess a specific set of properties, including a low dielectric constant (low-k), a low dissipation factor, excellent thermal stability, and good mechanical strength to ensure signal integrity and reliability. researchgate.net Organosilicon polymers are actively being developed as low-k materials for these demanding electronic applications. researchgate.net

Based on the available information, it is not possible to provide a detailed, research-backed article on "this compound" that strictly adheres to the provided outline. The request for "thorough, informative, and scientifically accurate content" including "detailed research findings" and "data tables" on its specific roles as a coupling agent and for nanoparticle functionalization cannot be met with publicly available research data.

Extensive searches did not yield specific studies or datasets detailing the use of this compound in the precise contexts of "a Coupling Agent for Inorganic-Organic Interfaces" and "Surface Functionalization of Nanoparticles and Fillers" as outlined. The references cited in the prompt as "" are not traceable to specific publications through general searches and appear to be placeholders for specific literature that is not openly accessible.

The available information points to the use of this compound in highly specialized synthesis, such as the formation of hybrid network polymers through Heck reactions with silsesquioxane derivatives. This information is too narrow to build a comprehensive article on the broader topics requested in the outline.

Therefore, without access to the specific scientific literature referenced by "," generating an article that meets the user's requirements for detail, accuracy, and adherence to the provided structure is not feasible. To proceed, the specific source articles would need to be provided.

Structure Performance Relationships in Tetrakis 4 Vinylphenyl Silane Based Systems

Impact of Molecular Geometry on Material Properties

The distinct three-dimensional arrangement of Tetrakis(4-vinylphenyl)silane is a fundamental determinant of the structure and characteristics of the polymers it forms. The tetrahedral symmetry and the rigidity of the silicon core play crucial roles in network formation and polymer chain conformation.

Influence of Tetrahedral Symmetry on Network Formation and Porosity

The tetrahedral geometry of this compound is a key factor in the formation of highly crosslinked, three-dimensional polymer networks. When polymerized, the four vinyl groups extending from the central silicon core create a rigid and well-defined network structure. This intrinsic molecular shape prevents dense packing of the polymer chains, leading to the creation of permanent microporosity within the material. The resulting porous organic polymers (POPs) exhibit high thermal stability and significant surface areas.

The porosity of these materials can be tuned by copolymerizing the silicon-centered monomer with other monomers of varying lengths. It has been observed that longer monomer structures can sometimes lead to lower surface areas due to greater interpenetration and more efficient space-filling within the network, which is a consequence of an increased degree of conformational freedom. nih.govresearchgate.net This principle allows for the rational design of materials with tailored porosity for specific applications such as gas storage and separation. nih.gov

Table 1: Porosity Data for Porous Organic Polymers (POPs) Derived from Tetrahedral Silicon-Centered Monomers

| Polymer System | Monomers | BET Surface Area (m²/g) | Total Pore Volume (cm³/g) |

|---|---|---|---|

| FPOP-1 | 1,1′-divinylferrocene and tetrakis(4-bromophenyl)silane (B1601375) | 499 | 0.43 |

Relationship between Core Rigidity and Polymer Chain Conformation

The rigid silicon core of this compound significantly influences the conformation of the resulting polymer chains. Unlike flexible linear polymers that can adopt a multitude of conformations, the tetrahedral and rigid nature of the silane (B1218182) core restricts the rotational freedom of the polymer backbone. osti.gov This rigidity forces the polymer chains into a more contorted and less ordered arrangement.

This structural rigidity at the molecular level has a profound impact on the macroscopic properties of the material. For instance, the reduced ability of the polymer chains to pack densely contributes to the intrinsic porosity of the material. Furthermore, the conformational rigidity can influence the mechanical and thermal properties of the polymer, often leading to materials with high thermal stability.

Correlation between Functional Group Reactivity and Polymerization Outcomes

The reactivity of the vinyl functional groups in this compound is a critical factor that governs the polymerization process and the final properties of the polymer network. The position of the vinyl substituent and its inherent reactivity directly impact the kinetics of polymerization and the resulting crosslinking density and network morphology.

Effect of Vinyl Substituent Position (e.g., para-vinylphenyl) on Polymerization Kinetics

The placement of the vinyl group at the para position of the phenyl ring in this compound has a significant effect on its polymerization kinetics. In general, the reactivity of a vinyl monomer is influenced by electronic and steric factors. The para-position allows for effective resonance stabilization of the propagating radical or ionic species during polymerization, a characteristic shared with styrene. This electronic effect generally enhances the reactivity of the monomer.

Studies on the copolymerization of para-substituted styrenes have shown that the nature of the substituent can alter the reactivity ratios of the monomers. kpi.uafiveable.me Reactivity ratios (r1 and r2) are crucial parameters in copolymerization as they describe the relative tendency of a growing polymer chain ending in one monomer to add another molecule of the same monomer (r > 1) or the other comonomer (r < 1). fiveable.me For example, in the radical copolymerization of vinylbenzyl-terminated polystyrene (PS-VM; M1) and maleate-terminated poly(ethylene glycol methyl ether) (PEG-MM; M2), the reactivity ratios were found to be r1 = 0.765 and r2 = 0.064. kpi.ua

While specific reactivity ratios for the copolymerization of this compound are not detailed in the available literature, the established principles of vinyl polymerization suggest that the electron-donating or withdrawing nature of the silicon-centered core, transmitted through the phenyl ring, will influence the reactivity of the vinyl group. This, in turn, will affect the rate of polymerization and the composition of the resulting copolymer when reacted with other monomers.

Role of Vinyl Group Reactivity in Crosslinking Density and Network Morphology

The presence of four reactive vinyl groups on a single this compound molecule preordains it to be an effective crosslinking agent. researchgate.net During polymerization, each vinyl group can participate in the formation of a polymer chain, leading to a high density of crosslinks. This high crosslinking density is responsible for the formation of a robust and insoluble three-dimensional network.

The reactivity of the vinyl groups plays a direct role in determining the efficiency of the crosslinking process and the final morphology of the network. A higher reactivity will lead to a more rapid formation of crosslinks and a denser network. The concentration of the silane monomer is a key parameter that dictates the final properties of the crosslinked polymer. For instance, in the crosslinking of polyethylene (B3416737) with vinyl silane, the concentration of the silane was found to be a dictating parameter for the mechanical properties and gel content of the resulting material. researchgate.net

Engineering of Optical and Electronic Properties through Molecular Design

The unique electronic structure of this compound, arising from the interaction between the silicon atom and the phenyl rings, provides opportunities for engineering the optical and electronic properties of the resulting polymers. The tetraphenylsilane (B94826) (TPS) core is known to interrupt π-conjugation, leading to materials with wide bandgaps and high triplet energies. researchgate.net

This interruption of conjugation through the silicon atom is a key feature that can be exploited in the design of materials for optoelectronic applications. For example, polymers incorporating TPS units have been investigated as host materials in electrophosphorescent devices due to their ability to achieve high triplet energies, which is crucial for efficient blue phosphorescence. researchgate.net The twisted geometry of the TPS core also contributes to good solubility and film-forming abilities, which are desirable for solution-based processing of electronic devices. researchgate.net

By chemically modifying the this compound monomer or by copolymerizing it with other functional monomers, it is possible to tune the optical and electronic properties of the resulting materials. For instance, introducing electron-withdrawing or electron-donating groups onto the phenyl rings can alter the energy levels (HOMO and LUMO) of the polymer, thereby influencing its absorption and emission characteristics, as well as its charge transport properties. researchgate.netaps.org

The combination of a rigid, insulating silicon core with conjugated vinylphenyl arms allows for the creation of materials with a unique set of properties. The silicon core can provide thermal and morphological stability, while the organic components can be tailored to achieve desired optical and electronic functionalities. This molecular design approach opens up possibilities for creating novel materials for applications in areas such as organic light-emitting diodes (OLEDs), sensors, and other electronic devices. researchgate.netnih.gov

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1,1′-divinylferrocene |

| tetrakis(4-bromophenyl)silane |

| tetrakis(4′-bromo-[1,1′-biphenyl]-4-yl)silane |

| vinylbenzyl-terminated polystyrene |

| maleate-terminated poly(ethylene glycol methyl ether) |

Tuning Luminescence Behavior via Conjugation Length and Peripheral Substitution

The luminescence of materials derived from this compound can be precisely controlled by modifying the conjugation length and introducing various peripheral substituents. These modifications directly influence the electronic structure, and consequently, the photophysical properties of the materials.

The extent of π-conjugation in polymers incorporating tetraphenylsilane units is a critical factor in determining their emission characteristics. An increase in the effective π-conjugation across the polymer main chain can lead to a red-shift in the photoluminescence emission, moving from the violet to the blue region of the spectrum. This is attributed to a smaller energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Peripheral substitution on the phenyl rings of the tetraphenylsilane core offers another powerful tool for tuning luminescence. The introduction of electron-withdrawing or electron-donating groups can significantly alter the energy levels of the molecule. For instance, the incorporation of diphenylphosphine (B32561) oxide, a strong electron-withdrawing group, into a tetraphenylsilane-based polymer has been shown to decrease the LUMO energy level. rsc.org This modification can facilitate electron injection in organic light-emitting diodes (OLEDs), leading to improved device performance. rsc.org Similarly, attaching different carbazole (B46965) units or pyridine (B92270) moieties with varied nitrogen atom orientations to the tetraphenylsilane skeleton allows for the fine-tuning of the triplet energies and bandgaps of host materials for phosphorescent OLEDs. researchgate.net

Table 1: Effect of Peripheral Substitution on the Photophysical Properties of Tetraphenylsilane-Based Host Materials

| Host Material | Substituent | Bandgap (eV) | Triplet Energy (eV) |

| CSmP | Pyridine and Carbazole | 3.64 | 2.95 |

| CSoP | Pyridine and Carbazole | 3.58 | 2.77 |

| DCSmP | Pyridine and Dimer Carbazole | 3.57 | 2.94 |

| DCSoP | Pyridine and Dimer Carbazole | 3.54 | 2.92 |

Data compiled from research on host materials for blue phosphorescent light-emitting diodes. researchgate.net

Control of Electronic Band Gaps in Silicon-Containing Polymers

The electronic band gap is a fundamental property of semiconductor materials, determining their optical and electrical characteristics. In polymers derived from this compound, the band gap can be systematically controlled through strategic chemical design. The non-coplanar, three-dimensional structure of the tetraphenylsilane unit disrupts π-conjugation, which is a key factor in producing wide band gap materials. rsc.orgresearchgate.net

The introduction of specific functional groups as peripheral substituents also plays a crucial role in modulating the electronic band gap. For example, a series of blue phosphor host polymers based on a 3,6-linked carbazole with a tetraphenylsilane segment showed a wide band gap of 3.40 eV. researchgate.net The addition of peripheral cyanohexyl substituents did not affect the polymer backbone but did enhance electron transporting properties. researchgate.net In another study, the incorporation of a diphenylphosphine oxide group into a tetraphenylsilane-based polymer resulted in a wide band gap material. rsc.org

Table 2: Electronic Band Gaps of Various Tetraphenylsilane-Containing Polymers

| Polymer System | Key Functional Groups | Band Gap (eV) |

| Poly(azomethine) with tetraphenylsilane | Azomethine, bis(imino)pyridine | Wide band gap material |

| Schiff base oligomers with tetraphenylsilane | Naphthalene (B1677914) units | 2.65 - 2.72 |

| Carbazole-tetraphenylsilane copolymers | Cyanohexyl groups | 3.40 |

| Diphenylphosphine oxide-functionalized tetraphenylsilane polymer | Diphenylphosphine oxide, Carbazole, Dihexylfluorene | Wide band gap polymer |

This table summarizes the band gaps of different polymer systems incorporating the tetraphenylsilane moiety. researchgate.net

Investigating Thermal Stability and Mechanical Integrity of Derived Materials

Materials derived from this compound often exhibit high thermal stability, a critical attribute for their application in electronic devices and other high-performance systems. The presence of the silicon-carbon bonds and the rigid, three-dimensional structure of the tetraphenylsilane core contribute to this robustness.

Thermogravimetric analysis (TGA) of various polymers incorporating tetraphenylsilane units consistently demonstrates their excellent thermal stability, with decomposition temperatures often exceeding 400°C. researchgate.net For example, Schiff base oligomers containing tetraphenylsilane and naphthalene units exhibit a 5% weight loss at temperatures of 458°C and 483°C. researchgate.net This high thermal stability is essential for ensuring the longevity and reliability of devices fabricated from these materials, as it prevents degradation during operation at elevated temperatures.

The mechanical integrity of materials derived from this compound is also a key performance metric. The vinyl groups on the molecule allow for crosslinking, which can significantly enhance the mechanical properties of the resulting polymer networks. The crosslinking of polyethylene with vinyl silanes, for instance, is a well-established method to improve properties such as heat deformation resistance. While specific mechanical data for polymers derived solely from this compound is not extensively detailed in the provided search results, related studies on silicon-containing polymers provide valuable insights. For instance, aromatic poly(azomethine)s containing tetraphenylsilane moieties have been shown to form robust structures with a Young's modulus of approximately 4.46 GPa. researchgate.net The use of vinyl silanes as crosslinking agents and adhesion promoters in composites is known to improve mechanical strength. sinosil.com

Table 3: Thermal and Mechanical Properties of Tetraphenylsilane-Containing Polymers

| Polymer System | Thermal Stability (5% Weight Loss) | Mechanical Property |

| Schiff base oligomers with naphthalene units | 458 - 483 °C | - |

| General tetraphenylsilane-based polymers | > 410 °C | - |

| Aromatic poly(azomethine) with tetraphenylsilane | - | Young's Modulus: ~4.46 GPa |

This table presents available data on the thermal and mechanical properties of polymers incorporating the tetraphenylsilane core. researchgate.net

Theoretical and Computational Investigations of Tetrakis 4 Vinylphenyl Silane Compounds

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) serves as a powerful computational tool to elucidate the electronic structure and predict the reactivity of molecules. While specific DFT studies focusing exclusively on Tetrakis(4-vinylphenyl)silane are not extensively available in the public domain, we can infer its electronic characteristics by examining studies on analogous compounds and the fundamental principles of molecular orbital theory.

Molecular Orbital Analysis of this compound

The electronic properties of this compound are primarily governed by its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The HOMO represents the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the chemical reactivity and kinetic stability of a molecule.

For this compound, the molecular structure features a central silicon atom tetrahedrally bonded to four vinylphenyl groups. The π-systems of the phenyl rings and the vinyl groups are expected to be the primary contributors to the frontier molecular orbitals. It is anticipated that the HOMO will be delocalized across the vinylphenyl arms, reflecting the areas of highest electron density. Conversely, the LUMO is likely to be distributed over a similar region, representing the most accessible areas for electron acceptance.

A smaller HOMO-LUMO gap generally correlates with higher chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. In the context of polymerization, this would suggest a greater propensity for the vinyl groups to participate in reactions.

To provide a quantitative perspective, hypothetical HOMO, LUMO, and energy gap values for this compound, based on typical values for similar organosilicon and vinyl-aromatic compounds, are presented in the table below.

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -5.8 | Highest Occupied Molecular Orbital, indicative of the molecule's electron-donating capability. |

| LUMO | -1.2 | Lowest Unoccupied Molecular Orbital, indicative of the molecule's electron-accepting capability. |

| HOMO-LUMO Gap | 4.6 | Energy difference between HOMO and LUMO, related to chemical reactivity and stability. A larger gap implies greater stability. |

Note: The data in this table is illustrative and based on values for structurally related compounds. Specific experimental or calculated values for this compound may vary.

Computational Modeling of Polymerization Mechanisms and Energetics

Computational modeling, particularly using DFT, can provide valuable insights into the mechanisms and energy landscapes of polymerization reactions. For this compound, the polymerization would proceed via the vinyl groups, likely through a free-radical or a transition-metal-catalyzed mechanism such as a Heck coupling reaction.

DFT calculations can be employed to model the key steps in the polymerization process, including:

Initiation: Calculation of the energy required to form the initial reactive species.

Propagation: Modeling the addition of monomer units to the growing polymer chain and calculating the associated activation energies and reaction enthalpies.

Termination: Investigating the energetics of reactions that terminate the polymer chain growth.

Molecular Dynamics Simulations of Polymer Network Formation

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. This approach is particularly well-suited for investigating the formation and properties of complex polymer networks derived from multifunctional monomers like this compound.

Simulating Crosslinking Processes in this compound Systems

MD simulations can model the dynamic process of crosslinking, where individual this compound monomers react to form a three-dimensional network. By defining the initial positions and velocities of the monomers and the reactive sites (the vinyl groups), and by applying a force field that governs the interactions between atoms, the simulation can track the formation of covalent bonds as the polymerization proceeds.

These simulations can provide detailed information about:

Network Topology: The connectivity of the polymer network, including the distribution of crosslink densities and the formation of cyclic structures.

Gel Point: The critical extent of reaction at which an infinite network (a gel) is formed.

Reaction Kinetics: The rate of consumption of vinyl groups and the evolution of the network structure over time.

For example, simulations could track the degree of conversion of the vinyl groups and correlate it with the structural evolution of the polymer network.

Prediction of Porous Architectures and Transport Properties

A key application of polymers derived from this compound is the creation of porous materials. MD simulations can be instrumental in predicting the structural and transport properties of these porous architectures.

Once a simulated polymer network is formed, its structural characteristics can be analyzed to predict:

Porosity: The fraction of void space within the material.

Pore Size Distribution: The range and average size of the pores.

Surface Area: The total surface area accessible to gas molecules, which can be compared with experimental values from techniques like the Brunauer-Emmett-Teller (BET) method.

Furthermore, MD simulations can be used to study the transport of small molecules (e.g., gases) through the predicted porous structure. By introducing gas molecules into the simulation box containing the polymer network, it is possible to calculate diffusion coefficients and predict the permeability and selectivity of the material for different gases. This is particularly relevant for applications such as gas separation and storage. For instance, a hybrid network polymer formed from the Heck reaction of an octabromophenylethyl-functionalized silsesquioxane and this compound has been synthesized, and its porosity has been characterized. researchgate.netresearchgate.netsci-hub.se

The table below presents a comparison of simulated and experimental porosity data for a polymer network derived from a related silsesquioxane and this compound.

| Property | Simulated Value | Experimental Value researchgate.netsci-hub.se |

| BET Surface Area | 350 m²/g | 334 m²/g |

| Total Pore Volume | 0.220 cm³/g | 0.208 cm³/g |

| CO₂ Uptake (273 K) | 2.50 wt% | 2.44 wt% |

Note: The simulated values are hypothetical and for illustrative purposes, while the experimental values are from studies on a hybrid polymer involving this compound. researchgate.netsci-hub.se

Quantitative Structure-Property Relationship (QSPR) Modeling for Material Design

Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach that aims to establish a mathematical relationship between the chemical structure of a molecule and its physical, chemical, or biological properties. researchgate.net For the design of new materials based on this compound and related compounds, QSPR can be a valuable tool for predicting material properties without the need for extensive synthesis and experimentation. researchgate.net

A typical QSPR study involves the following steps:

Data Collection: A dataset of molecules with known properties is assembled.

Descriptor Calculation: A large number of numerical descriptors representing the chemical structure of each molecule are calculated. These can include constitutional, topological, geometrical, and quantum-chemical descriptors.

Model Development: Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, are used to build a model that correlates the descriptors with the property of interest.

Model Validation: The predictive power of the model is assessed using internal and external validation techniques.

In the context of materials derived from this compound, QSPR models could be developed to predict properties such as:

Glass Transition Temperature (Tg): A key property for determining the thermal stability and application range of a polymer.

Mechanical Properties: Including modulus, strength, and toughness.

Gas Permeability and Selectivity: For applications in membranes and separation technologies.

Dielectric Constant: For applications in microelectronics.

By developing robust QSPR models, it becomes possible to virtually screen new candidate monomers and predict the properties of the resulting polymers, thereby accelerating the materials discovery and design process. researchgate.net

Predictive Models for Adsorption Capacities and Selectivity

Theoretical and computational chemistry offers powerful tools to predict and understand the adsorption properties of materials, which is crucial for applications such as gas storage and separation. For a molecule like this compound, which can serve as a building block for porous organic polymers (POPs), predictive models can elucidate its potential for selective gas adsorption. These models are broadly categorized into simulation-based approaches and machine learning methods.

Molecular Simulation Techniques

Molecular dynamics (MD) and Monte Carlo (MC) simulations are at the forefront of predicting adsorption capacities. nus.edu.sg Grand Canonical Monte Carlo (GCMC) simulations, in particular, are well-suited for determining gas uptake in porous materials. In a typical GCMC simulation of a porous polymer derived from this compound, the polymer structure would first be computationally generated and optimized. Then, the simulation box containing the polymer would be exposed to a gas reservoir at a specific pressure and temperature. The simulation would then proceed to calculate the equilibrium amount of gas adsorbed within the porous structure.

Key parameters that influence the accuracy of these simulations include the choice of force fields, which describe the interactions between the gas molecules and the atoms of the polymer framework. For silicon-based polymers, force fields like COMPASS have been used to explore gas diffusion and solubility. acs.org The vinyl groups on the phenyl rings of the this compound monomer unit would be expected to influence the polymer's interaction with different gases, and this can be explicitly modeled.

For instance, a GCMC simulation could be used to predict the adsorption isotherms for gases like CO2, CH4, and N2 in a hypothetical porous polymer constructed from this compound. The results would provide insights into the material's adsorption capacity and its selectivity for one gas over another, which is critical for separation applications.

Machine Learning Approaches

In recent years, machine learning (ML) has emerged as a complementary approach to traditional simulations for predicting material properties. youtube.comarabjchem.org ML models can be trained on large datasets of known materials and their adsorption properties to learn complex structure-property relationships. researchgate.net For predicting the adsorption capacity of materials based on this compound, a machine learning workflow would involve:

Data Generation: A large dataset of porous organic polymers with diverse monomer units (including silicon-containing monomers) and their corresponding gas adsorption data (obtained from experiments or high-throughput GCMC simulations) would be compiled.

Descriptor Development: Each polymer in the dataset would be represented by a set of numerical descriptors that capture its key structural and chemical features, such as pore size distribution, surface area, and the presence of specific functional groups (like the vinylphenylsilane moiety).

Model Training: A machine learning algorithm, such as a neural network or a gradient boosting model, would be trained on the dataset to learn the relationship between the descriptors and the adsorption capacity. uomus.edu.iq

Prediction: Once trained, the model could then be used to predict the adsorption properties of new, hypothetical polymers, including those derived from this compound, by simply inputting their descriptors.

This approach can significantly accelerate the discovery of promising materials for gas separation and storage by reducing the need for time-consuming simulations or experiments. chemrxiv.org

A hypothetical data table illustrating the kind of predictive data that could be generated for a porous polymer derived from this compound (POP-TVPSi) is shown below.

Table 1: Predicted Gas Adsorption Capacities and Selectivities for POP-TVPSi at 298 K

| Gas | Adsorption Capacity (mmol/g) at 1 bar | CO2/N2 Selectivity | CO2/CH4 Selectivity |

|---|---|---|---|

| CO2 | 2.5 | 30 | 8 |

| N2 | 0.08 | - | - |

| CH4 | 0.31 | - | - |

Note: This data is hypothetical and for illustrative purposes.

Computational Screening for Optoelectronic Performance

High-throughput computational screening has become an indispensable tool in the discovery of novel materials for optoelectronic applications, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). researchgate.net This approach involves the rapid computational evaluation of a large number of candidate molecules to identify those with the most promising electronic and optical properties.

For this compound and its derivatives, computational screening can be employed to assess their potential as host materials, charge transport materials, or even as components of emissive layers in OLEDs. The tetrahedral silicon core of this compound provides a three-dimensional, non-planar structure which can be beneficial for forming stable amorphous films, a desirable property for OLED fabrication. acs.orgnih.gov

Quantum Chemical Calculations

The screening process typically relies on quantum chemical calculations, primarily Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), to predict key optoelectronic properties. amrita.edunih.gov For a large library of virtual molecules based on the this compound scaffold with various functional group modifications, the following properties would be calculated:

Frontier Molecular Orbital (FMO) Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining charge injection and transport properties. For example, a high HOMO energy is generally required for efficient hole injection, while a low LUMO energy is needed for electron injection.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO levels provides an estimate of the material's optical band gap and its color of emission.

Reorganization Energy: This parameter is a measure of the geometric relaxation energy upon charge transfer and is a key indicator of charge mobility. Lower reorganization energies are desirable for efficient charge transport.

Excited State Properties: TD-DFT calculations can predict the energies of the lowest singlet (S1) and triplet (T1) excited states, which are critical for understanding the emissive properties of a molecule. The singlet-triplet energy gap (ΔEST) is particularly important for designing materials that exhibit thermally activated delayed fluorescence (TADF).

Virtual Screening Workflow

A typical high-throughput virtual screening workflow for this compound derivatives would involve:

Library Generation: Creation of a virtual library of candidate molecules by systematically modifying the this compound structure with different electron-donating and electron-withdrawing groups on the phenyl rings.

Property Calculation: Automated DFT and TD-DFT calculations to predict the key optoelectronic properties for all molecules in the library.

Experimental Validation: The most promising candidates identified through the computational screening are then synthesized and characterized experimentally to validate the theoretical predictions.

Below is an illustrative data table showcasing the type of data generated during a computational screening of hypothetical this compound derivatives for OLED applications.

Table 2: Predicted Optoelectronic Properties of Hypothetical this compound Derivatives

| Derivative | HOMO (eV) | LUMO (eV) | Eg (eV) | λmax (nm) | Reorganization Energy (eV) |

|---|---|---|---|---|---|

| TVPSi-H | -5.8 | -2.1 | 3.7 | 335 | 0.25 |

| TVPSi-OCH3 | -5.5 | -2.0 | 3.5 | 354 | 0.22 |

| TVPSi-CN | -6.2 | -2.5 | 3.7 | 335 | 0.28 |

| TVPSi-NPh2 | -5.3 | -2.2 | 3.1 | 400 | 0.19 |

Note: This data is hypothetical and for illustrative purposes. TVPSi-H refers to the parent this compound, while other rows represent derivatives with different functional groups.

Advanced Characterization Techniques for Tetrakis 4 Vinylphenyl Silane and Its Derivatives

Spectroscopic Analysis

Spectroscopic methods are fundamental in probing the molecular and electronic structure of Tetrakis(4-vinylphenyl)silane.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ²⁹Si) for Structural Elucidation and Polymerization Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound and for tracking its polymerization. By analyzing the chemical environment of ¹H, ¹³C, and ²⁹Si nuclei, detailed information about the molecular architecture can be obtained.

Structural Elucidation: The ¹H NMR spectrum of the monomer provides distinct signals for the vinyl group protons and the aromatic protons of the phenyl rings. The vinyl protons typically appear as a set of multiplets in the range of δ 5.0-7.0 ppm, while the aromatic protons attached to the phenyl rings resonate in the δ 7.0-8.0 ppm region.

The ¹³C NMR spectrum complements the ¹H NMR data, showing characteristic signals for the vinyl carbons (approximately δ 114-137 ppm), the aromatic carbons, and the central quaternary carbon of the phenyl ring attached to the silicon atom.

²⁹Si NMR spectroscopy is particularly powerful for confirming the silicon environment. For this compound, a single resonance is expected in the region characteristic of tetra-organosilanes (approximately δ -5 to -25 ppm), confirming the Si atom is bonded to four carbon atoms. pascal-man.com

Table 1: Expected NMR Chemical Shifts (δ) for this compound

| Nucleus | Functional Group | Expected Chemical Shift (ppm) |

| ¹H | Vinyl (-CH=CH₂) | 5.0 - 7.0 |

| Aromatic (C₆H₄) | 7.0 - 8.0 | |

| ¹³C | Vinyl (-CH=CH₂) | 114 - 137 |

| Aromatic (C₆H₄) | 125 - 140 | |

| ²⁹Si | Si(Phenyl)₄ | -5 to -25 |

Note: Values are approximate and can be influenced by solvent and experimental conditions.

Polymerization Monitoring: NMR is also highly effective for monitoring the progress of polymerization. semanticscholar.org During the conversion of the monomer into a polymer network, the characteristic signals of the vinyl group protons and carbons diminish in intensity. The disappearance of these resonances in ¹H and ¹³C NMR spectra provides a direct measure of monomer conversion and the extent of the reaction. Solid-state NMR techniques can be employed to characterize the structure of the resulting cross-linked, insoluble polymer network. nih.gov

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification and Network Formation

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and sensitive technique used to identify the key functional groups within this compound and to observe changes during polymerization. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of molecular bonds.

Functional Group Identification: The FTIR spectrum of the monomer displays several characteristic absorption bands that confirm its structure. These include C-H stretching vibrations from the vinyl and aromatic groups, C=C stretching from both the vinyl group and the aromatic ring, and vibrations associated with the Si-C bond. gelest.com